2-[(6-Chloropyridazin-3-yl)amino]ethanol
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Overview
Description
2-[(6-Chloropyridazin-3-yl)amino]ethanol is a heterocyclic compound with the molecular formula C6H8ClN3O and a molecular weight of 173.60. This compound is characterized by the presence of a chloropyridazine ring attached to an aminoethanol moiety. It is primarily used as a building block in the synthesis of various chemical entities and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Chloropyridazin-3-yl)amino]ethanol typically involves the reaction of 6-chloropyridazine with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
6-Chloropyridazine+Ethanolamine→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(6-Chloropyridazin-3-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the chloropyridazine ring can be reduced to an amino group.
Substitution: The chlorine atom in the chloropyridazine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
2-[(6-Chloropyridazin-3-yl)amino]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(6-Chloropyridazin-3-yl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Amino-6-chloropyridazine: Similar structure but lacks the ethanolamine moiety.
2-Amino-3-chloropyrazine: Contains a pyrazine ring instead of a pyridazine ring.
Sulfachloropyridazine: A sulfonamide derivative with antimicrobial properties.
Uniqueness: 2-[(6-Chloropyridazin-3-yl)amino]ethanol is unique due to the presence of both a chloropyridazine ring and an ethanolamine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a wide range of applications in various fields.
Properties
IUPAC Name |
2-[(6-chloropyridazin-3-yl)amino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c7-5-1-2-6(10-9-5)8-3-4-11/h1-2,11H,3-4H2,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSNMMYFHUBJGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NCCO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342480 |
Source
|
Record name | 2-[(6-chloropyridazin-3-yl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51947-89-8 |
Source
|
Record name | 2-[(6-chloropyridazin-3-yl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(6-chloropyridazin-3-yl)amino]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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